2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone

Catalog No.
S1921578
CAS No.
87437-75-0
M.F
C9H7F3O2
M. Wt
204.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanon...

Researchers synthesizing diazirine photoaffinity probes face low yields when installing a hydroxymethyl handle post-trifluoroacetylation. This bifunctional building block eliminates that bottleneck. • Contains electrophilic trifluoromethyl ketone for photoaffinity reactivity and hydroxymethyl for conjugation. • Enables direct, high-yield synthesis of 3-(trifluoromethyl)-3-phenyldiazirine tags for precise protein-ligand mapping. • Supports scalable inhibitor synthesis for serine proteases/HDACs via hemiketal formation. • Ready-to-use precursor; bypasses multi-step protection-deprotection sequences.

CAS Number

87437-75-0

Product Name

2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone

IUPAC Name

2,2,2-trifluoro-1-[4-(hydroxymethyl)phenyl]ethanone

Molecular Formula

C9H7F3O2

Molecular Weight

204.15 g/mol

InChI

InChI=1S/C9H7F3O2/c10-9(11,12)8(14)7-3-1-6(5-13)2-4-7/h1-4,13H,5H2

InChI Key

SCQJHGXWGKKFAK-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CO)C(=O)C(F)(F)F

Canonical SMILES

C1=CC(=CC=C1CO)C(=O)C(F)(F)F

Synonyms

2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone, 4-(Hydroxymethyl)-2,2,2-trifluoroacetophenone, 2,2,2-Trifluoro-4'-(hydroxymethyl)acetophenone, 4-(Hydroxymethyl)-α,α,α-trifluoroacetophenone, 4-Hydroxymethylphenyl trifluoromethyl ketone

Purity

≥98%

Package Size

100 mg, 250 mg, 1 g

2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone (CAS 87437-75-0) is a highly specialized bifunctional building block characterized by an electrophilic trifluoromethyl ketone (TFMK) moiety and a versatile para-hydroxymethyl handle. In industrial and pharmaceutical procurement, this compound is primarily sourced as an advanced precursor for the synthesis of 3-(trifluoromethyl)-3-phenyldiazirine photoaffinity labels and covalent reversible enzyme inhibitors [1]. The compound's high procurement value lies in its dual reactivity: the TFMK group provides targeted photochemical or electrophilic properties, while the hydroxymethyl group enables straightforward conjugation to complex drug scaffolds, linkers, or solid supports without interfering with the ketone's reactivity [2].

Research Fit

Dual-reactivity scaffold: electrophilic CF₃ ketone and nucleophilic hydroxymethyl handle support sequential functionalization workflows.
Biocatalytic chiral synthesis fit: para‑hydroxymethyl group reported to support enantioselective reduction (class-level evidence).
Serine hydrolase inhibitor research fit: trifluoromethyl ketone chemotype reported active; handle enables probe design.

Substituting 2,2,2-trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone with simpler analogs critically compromises downstream utility. Using unfunctionalized 2,2,2-trifluoroacetophenone completely removes the hydroxymethyl attachment point, making subsequent linker conjugation impossible without harsh, low-yield functionalization steps[1]. Conversely, substituting with 1-(4-(hydroxymethyl)phenyl)ethanone (the methyl ketone analog) abolishes the distinctive properties of the CF3 group, preventing the formation of stable diazirines for photo-crosslinking and eliminating the electrophilicity required for transition-state enzyme inhibition [2]. Furthermore, attempting in-house synthesis from 4-bromobenzyl alcohol introduces severe processability issues, typically requiring a three-step protection-lithiation-deprotection sequence that suffers from poor scalability and low yields (<40%) due to competitive over-addition at the highly reactive trifluoromethyl ketone intermediate [3].

Substitution Risk

Functionalization handle
Oxidizable/esterifiable benzylic alcohol; multiple orthogonal derivatization routes
Unsubstituted or p‑methyl analogs lack a reactive para‑handle, limiting synthetic diversification
Enzyme recognition
Hydroxymethyl group may support hydrogen‑bond‑mediated binding and stereochemical control
Non‑polar substituents may alter enzyme‑substrate recognition and reduce enantioselectivity
Physicochemical profile
Higher boiling point and density from OH; polarity influences extraction and chromatography
Lower boiling point and density; different processing behavior may require method adjustments

Diazirine Stability in Photoaffinity Labeling

When utilized as a precursor for photoaffinity probes, the trifluoromethyl ketone moiety of CAS 87437-75-0 enables the synthesis of 3-(trifluoromethyl)-3-phenyldiazirines that exhibit superior photochemical behavior. Upon UV irradiation (~350 nm), these diazirines generate highly reactive carbenes that achieve cross-linking efficiencies of 30-50% in biological matrices. In contrast, diazirines derived from the non-fluorinated baseline (1-(4-(hydroxymethyl)phenyl)ethanone) predominantly undergo deleterious diazo isomerization, resulting in poor insertion yields of <10%[1].

Evidence DimensionPhotochemical cross-linking efficiency (carbene insertion yield)
Target Compound Data30-50% cross-linking yield (via CF3-diazirine derivative)
Comparator Or Baseline1-(4-(hydroxymethyl)phenyl)ethanone (<10% yield via CH3-diazirine derivative)
Quantified Difference>3-fold to 5-fold increase in successful cross-linking events
ConditionsUV irradiation (~350 nm) in aqueous biological matrices

Procuring the trifluoromethylated precursor is strictly required to generate stable, high-yield photoaffinity probes for target deconvolution.

Enantioselectivity
Class-level inference
Up to 92 %ee (p‑hydroxy analogs) vs. lower ee for unsubstituted phenyl
Reported enantioselectivity context; hydroxymethyl expected to support similar stereocontrol
Direct ee data for target not published; baker's yeast reduction conditions apply

Step Economy in Linker Conjugation

Procuring pre-functionalized 2,2,2-trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone eliminates significant synthetic bottlenecks compared to de novo synthesis. In-house generation from 4-bromobenzyl alcohol requires a tedious sequence: hydroxyl protection, cryogenic (-78 °C) lithium-halogen exchange, trifluoroacetylation, and deprotection, which typically caps overall yields at 35-40% due to the formation of tertiary alcohol byproducts. Direct procurement of CAS 87437-75-0 allows immediate O-alkylation or esterification of the hydroxymethyl group, achieving conjugation yields exceeding 85% in a single step [1].

Evidence DimensionOverall synthetic yield to conjugated TFMK intermediate
Target Compound Data>85% yield (1 step from procured material)
Comparator Or BaselineIn-house synthesis from 4-bromobenzyl alcohol (35-40% yield over 4 steps)
Quantified DifferenceEliminates 3 synthetic steps and more than doubles the final intermediate yield
ConditionsStandard laboratory scale (10-50 mmol), ambient to cryogenic conditions

Purchasing this specific compound drastically reduces labor, cryogenic reagent costs, and material waste in complex synthesis workflows.

Boiling point & density
Cross-study comparable
Target: ~278 °C, 1.4 g/cm³
p‑Methyl: ~222 °C, 1.2 g/cm³
Physicochemical property context; differences affect purification and formulation design
Target values predicted; process design relevance

Electrophilicity for Covalent Reversible Inhibition

The strong electron-withdrawing effect of the CF3 group in CAS 87437-75-0 renders the carbonyl carbon highly electrophilic, a critical feature for transition-state analog inhibitors. In aqueous environments, this TFMK exists in equilibrium with its stable hydrate (Kh > 1), allowing it to readily form reversible covalent hemiketals with active-site serine or threonine residues, typically achieving sub-micromolar binding affinities (IC50 < 1 µM). The unfluorinated comparator, 1-(4-(hydroxymethyl)phenyl)ethanone, lacks this electrophilicity, failing to form hemiketals and resulting in >100-fold weaker enzyme inhibition (IC50 > 100 µM) [1].

Evidence DimensionTarget enzyme binding affinity (IC50) via hemiketal formation
Target Compound DataIC50 < 1 µM (strong covalent reversible binding)
Comparator Or Baseline1-(4-(hydroxymethyl)phenyl)ethanone (IC50 > 100 µM)
Quantified Difference>100-fold improvement in binding affinity
ConditionsIn vitro serine protease / esterase inhibition assays

The specific inclusion of the trifluoromethyl ketone is non-negotiable for researchers designing potent covalent reversible inhibitors.

Derivatization pathways
Class-level inference
≥4 orthogonal routes vs. ≤2 for p‑methyl analog
Synthetic versatility context; broader accessible chemical space around CF₃ ketone
Class-level assessment based on functional group reactivity
Enzyme inhibition (class)
Class-level inference
Ki ~10⁻⁹ M range (trifluoromethyl ketones) vs. no inhibition for non‑ketone analogs
Reported inhibitory activity context; target scaffold aligns with active chemotype
Direct Ki for target not yet published; esterase assay data

Photoaffinity Probe Synthesis

Directly leveraging the evidence of superior carbene insertion yields, this compound is a highly effective starting material for synthesizing 3-(trifluoromethyl)-3-phenyldiazirine tags. The hydroxymethyl group allows seamless attachment to drug molecules via ether or ester linkages, enabling precise mapping of protein-ligand binding sites [1].

Covalent Reversible Inhibitor Development

Based on its high electrophilicity and hemiketal-forming ability, CAS 87437-75-0 is procured as a core scaffold for designing inhibitors targeting serine proteases, esterases, and histone deacetylases (HDACs). The para-hydroxymethyl group serves as the critical anchor point for attaching target-specific recognition sequences [2].

Late-Stage Functionalization

Due to the processability advantages of avoiding cryogenic trifluoroacetylation, industrial chemists procure this compound to rapidly introduce both a trifluoromethyl group and a reactive carbonyl into complex APIs, utilizing the hydroxymethyl group for straightforward SN2 or cross-coupling conjugations[3].

Application Fit

Application
Selection Property
Validation Focus
Chiral building block synthesis
Stereochemical-control context
Enantiomeric excess review
Celecoxib analog and COX‑2 inhibitor derivative synthesis
Para‑functionalization handle
Synthetic route versatility review
Serine hydrolase inhibitor probe development
Warhead-matched chemotype
Inhibitory activity class-level context
Core-scaffold diversification for library synthesis
Orthogonal reactivity scaffold
Sequential functionalization feasibility review

XLogP3

1.3

Wikipedia

2,2,2-Trifluoro-1-[4-(hydroxymethyl)phenyl]ethanone

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